molecular formula C10H7NO2 B1315002 5-(Pyridin-3-yl)furan-2-carbaldehyde CAS No. 38588-49-7

5-(Pyridin-3-yl)furan-2-carbaldehyde

Cat. No. B1315002
CAS RN: 38588-49-7
M. Wt: 173.17 g/mol
InChI Key: UAFODGXPXFMOJK-UHFFFAOYSA-N
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Description

“5-(Pyridin-3-yl)furan-2-carbaldehyde” is a chemical compound that belongs to the class of aromatic aldehyde. It is also known as “5-(3-Pyridyl) Furfural” and has a molecular weight of 173.17 g/mol . The compound is a pale yellow powder.


Synthesis Analysis

The synthesis of “5-(Pyridin-3-yl)furan-2-carbaldehyde” involves several steps. A mixture of hetarylboronic acid and aryl (hetaryl) bromide is heated to 80°C and treated by adding a small amount of Pd-Ni (Co)-B-L, a bimetallic catalyst. The reaction mixture is vigorously stirred at reflux until complete conversion of the starting materials is achieved .


Molecular Structure Analysis

The molecular structure of “5-(Pyridin-3-yl)furan-2-carbaldehyde” is represented by the InChI code 1S/C10H7NO2/c12-7-9-3-4-10(13-9)8-2-1-5-11-6-8/h1-7H . This compound belongs to the class of organic compounds known as aralkylamines .


Chemical Reactions Analysis

The chemical reactions involving “5-(Pyridin-3-yl)furan-2-carbaldehyde” are complex and can involve several steps. For example, in one reported synthesis, the reaction was highly exothermic, therefore an effective reflux condenser was essential for scaling up this synthesis .


Physical And Chemical Properties Analysis

“5-(Pyridin-3-yl)furan-2-carbaldehyde” is a pale yellow powder that is soluble in water and organic solvents. It has a melting point of 100-101°C .

Scientific Research Applications

Applications in Catalysis and Synthesis

The compound 5-(Pyridin-3-yl)furan-2-carbaldehyde and its derivatives are widely utilized in the field of synthetic chemistry. For example, they serve as crucial intermediates in the synthesis of complex compounds like chalcone derivatives, showcasing their utility in creating potent antioxidant agents. These derivatives are synthesized via catalytic methods, and their antioxidant activity is verified through in vitro studies and supported by molecular docking and ADMET analysis, highlighting their potential in medicinal chemistry (Prabakaran et al., 2021).

Role in Antimicrobial Studies

Derivatives of 5-(Pyridin-3-yl)furan-2-carbaldehyde have been synthesized and tested for their antimicrobial properties. For instance, compounds synthesized from reactions involving this compound exhibited moderate to strong antimicrobial activity against a range of bacterial and fungal species, demonstrating its significance in the development of new antimicrobial agents (Hrasna et al., 2012).

Involvement in Molecular Interactions and Structure Analysis

The compound and its related structures have been pivotal in studying molecular interactions and structural analysis. For example, studies have utilized derivatives of this compound to investigate hydrogen bonding interactions, vibrational shifts, and binding energies, providing insights into molecular dynamics and interactions (Singh et al., 2014).

Safety And Hazards

The safety information for “5-(Pyridin-3-yl)furan-2-carbaldehyde” includes several hazard statements such as H302, H315, H319, and H335. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

5-pyridin-3-ylfuran-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2/c12-7-9-3-4-10(13-9)8-2-1-5-11-6-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAFODGXPXFMOJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20480820
Record name 5-(Pyridin-3-yl)furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20480820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Pyridin-3-yl)furan-2-carbaldehyde

CAS RN

38588-49-7
Record name 5-(Pyridin-3-yl)furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20480820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
NA Bumagin, SK Petkevich, AV Kletskov… - Chemistry of …, 2019 - Springer
N-(4,6-Dimethylpyrimidin-2-yl)-5-phenylisoxazole-3-carboxamide was used as a ligand for obtaining bimetallic boron-containing heterogeneous catalysts Pd–Ni(Co)–B–L (Ni(Co):Pd = …
Number of citations: 21 link.springer.com
TT Denton, X Zhang, JR Cashman - Journal of medicinal chemistry, 2005 - ACS Publications
A series of 5- and 6-substituted and unsubstituted 3-heteroaromatic analogues of nicotine were synthesized in an effort to delineate the structural requirements for selectively inhibiting …
Number of citations: 196 pubs.acs.org
JK Yano, TT Denton, MA Cerny, X Zhang… - Journal of medicinal …, 2006 - ACS Publications
A series of 3-heteroaromatic analogues of nicotine were synthesized to delineate structural and mechanistic requirements for selectively inhibiting human cytochrome P450 (CYP) 2A6. …
Number of citations: 151 pubs.acs.org
SH Kim, RD Rieke - The Journal of Organic Chemistry, 2013 - ACS Publications
Facile synthetic routes for the preparation of a wide range of 5-substituted 2-furaldehydes have been revealed. They were accomplished through either Pd-catalyzed cross-coupling …
Number of citations: 22 pubs.acs.org

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